molecular formula C10H13NO3 B13574798 5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid

5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid

Katalognummer: B13574798
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: SUOAAHLHYDUYLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is a spirocyclic compound characterized by its unique structure, where a cyclopropane ring is fused to a pyrrolizine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with molecular targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of a cyclopropane derivative with a pyrrolizine precursor in the presence of a strong acid like sulfuric acid can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, enhancing its binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[cyclopropane-1,2’-pyrrolidine]: Similar in structure but lacks the oxo group.

    Spiro[cyclopropane-1,2’-pyrrolizine]: Similar but without the carboxylic acid group.

Uniqueness

5’-Oxo-hexahydrospiro[cyclopropane-1,2’-pyrrolizine]-7’a-carboxylic acid is unique due to the presence of both the oxo and carboxylic acid groups, which can enhance its reactivity and potential biological activity compared to its analogs .

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

3-oxospiro[1,2,5,7-tetrahydropyrrolizine-6,1'-cyclopropane]-8-carboxylic acid

InChI

InChI=1S/C10H13NO3/c12-7-1-2-10(8(13)14)5-9(3-4-9)6-11(7)10/h1-6H2,(H,13,14)

InChI-Schlüssel

SUOAAHLHYDUYLD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC3(CC3)CN2C1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.